molecular formula C24H26N2O2 B607391 Evocalcet CAS No. 870964-67-3

Evocalcet

Cat. No. B607391
M. Wt: 374.48
InChI Key: RZNUIYPHQFXBAN-XLIONFOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evocalcet, also known by the trade name Orkedia, is a drug used for the treatment of hyperparathyroidism . It acts as a calcium-sensing receptor agonist . In 2018, it was approved in Japan for the treatment of secondary hyperparathyroidism in patients on dialysis .


Synthesis Analysis

During the preparation of Evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method . Ten impurities were separated from the enriched mother liquor and synthesized directly . These impurities were characterized and identified by HRMS and NMR spectra .


Molecular Structure Analysis

Evocalcet belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

In the preparation of Evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method . Ten impurities were separated from the enriched mother liquor and synthesized directly . These impurities were characterized and identified by HRMS and NMR spectra .


Physical And Chemical Properties Analysis

Evocalcet has a molecular formula of C24H26N2O2 and a molecular weight of 374.48 .

Scientific Research Applications

Application in Secondary Hyperparathyroidism Treatment

Specific Scientific Field

The specific scientific field for this application is Nephrology , specifically focusing on the treatment of Secondary Hyperparathyroidism (SHPT) in hemodialysis patients .

Comprehensive Summary of the Application

Evocalcet is an improved derivative of Cinacalcet, an oral calcimimetic for SHPT . It has been used in trials studying the treatment of Hyperparathyroidism and Secondary Hyperparathyroidism . It was approved in Japan in 2018 for the treatment of hemodialysis and peritoneal dialysis patients with SHPT .

Methods of Application or Experimental Procedures

In a five-year prospective cohort study, a cohort of 147 chronic hemodialysis patients on Cinacalcet to manage SHPT was simultaneously switched to the lowest dose of Evocalcet (1 mg/day) and prospectively followed for 5 years in real-world clinical settings .

Results or Outcomes Obtained

The median Evocalcet dose was 1 mg/day at 0.5 years, and it remained stable at 2 mg/day from 1 to 5 years after the prescription initiation . Serum parathyroid hormone, corrected calcium, phosphorus, and total alkaline phosphatase levels showed no significant changes compared with their levels at the time of the switch and remained stable over the 5-year period . No adverse events related to vital signs, serum biochemistries, or upper gastrointestinal symptoms were observed in patients during treatment with Evocalcet . These results suggest that only a small number of patients require higher Evocalcet doses, and that SHPT can be effectively managed with low-dose Evocalcet for 5 years .

Application in Bone Health and Vascular Calcification

Specific Scientific Field

The specific scientific field for this application is Endocrinology , specifically focusing on the impact of Evocalcet on bone health and vascular calcification in patients with Secondary Hyperparathyroidism (SHPT) and Chronic Kidney Disease (CKD) .

Comprehensive Summary of the Application

Evocalcet has been shown to have a significant impact on bone health and vascular calcification in patients with SHPT and CKD . It has been found to rescue secondary hyperparathyroidism-driven cortical porosity in CKD male rats .

Methods of Application or Experimental Procedures

In a study, rats were 5/6 nephrectomized and fed on a high-phosphate diet. The treated rats were then divided into vehicle groups and evocalcet administered groups .

Results or Outcomes Obtained

The rats in the vehicle groups exhibited increased levels of serum PTH and inorganic phosphate (Pi) levels, high bone turnover, and severe cortical porosity, mimicking SHPT (CKD-SHPT rats) . In contrast, evocalcet ameliorated the increased serum PTH levels, the enlarged osteocytic lacunae, and the cortical porosity of the CKD-SHPT rats . It is likely therefore that evocalcet not only decreases serum PTH but also reduces the exacerbation combined with PTH and Pi to the demineralization of osteocytic lacunae and osteocytic cell death, thereby protecting cortical porosity in CKD-SHPT rats .

Future Directions

Evocalcet has been developed as a new calcimimetic agent for hemodialysis patients with secondary hyperparathyroidism, eliciting fewer gastrointestinal symptoms and drug interactions . It has been evaluated for efficacy, safety, and optimal starting dose in patients with secondary hyperparathyroidism undergoing hemodialysis . The dose response and safety of all administered doses of Evocalcet were confirmed, as well as the efficacy of Evocalcet ≥1 mg . Therefore, Evocalcet 1 mg was considered appropriate as an initial dose for patients with secondary hyperparathyroidism .

properties

IUPAC Name

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNUIYPHQFXBAN-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132784
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evocalcet

CAS RN

870964-67-3
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870964-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evocalcet [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evocalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVOCALCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
…, R Shimazaki, T Akizawa, Evocalcet Study Group - Kidney international, 2018 - Elsevier
… of the efficacy and safety of evocalcet, a new oral calcimimetic, to … evocalcet or cinacalcet (317 patients each) for 30 weeks. The primary efficacy endpoint was non-inferiority of evocalcet …
Number of citations: 71 www.sciencedirect.com
K Yokoyama, R Shimazaki, M Fukagawa, T Akizawa - Scientific reports, 2019 - nature.com
… Evocalcet has been developed to address these issues, but the long-term safety and efficacy of evocalcet … those patients who switched from cinacalcet to evocalcet. A total of 137 SHPT …
Number of citations: 26 www.nature.com
T Akizawa, K Ikejiri, Y Kondo, Y Endo… - Therapeutic …, 2020 - Wiley Online Library
… cinacalcet to evocalcet, the safety and efficacy of switching from cinacalcet to evocalcet in a … -term safety and efficacy of evocalcet, were examined in the evocalcet dose range of 1–12 …
Number of citations: 22 onlinelibrary.wiley.com
N Hamano, Y Endo, T Kawata… - Expert Review of …, 2020 - Taylor & Francis
… To overcome these unmet needs, we have developed a new oral calcimimetic agent evocalcet, which has recently been approved by the Pharmaceutical Affairs Act in Japan. …
Number of citations: 2 www.tandfonline.com
T Kawata, S Tokunaga, M Murai, N Masuda… - PLoS …, 2018 - journals.plos.org
… emptying in rats, while evocalcet did no marked effects on it. Evocalcet also demonstrated the less … The pharmacological effects of evocalcet were observed at lower doses because of its …
Number of citations: 52 journals.plos.org
T Shigematsu, R Shimazaki, M Fukagawa… - Clinical Pharmacology …, 2018 - Taylor & Francis
… male adults demonstrated that evocalcet is effective, tolerable… evocalcet administered orally in single and multiple doses in SHPT patients receiving hemodialysis. In this study, evocalcet …
Number of citations: 16 www.tandfonline.com
…, R Shimazaki, M Fukagawa, Evocalcet Study Group - Plos one, 2018 - journals.plos.org
… doses of evocalcet, as well as the efficacy of ≥1 mg evocalcet. Therefore, evocalcet at a dose of … Based on the present efficacy results, evocalcet at a dose of 2 mg may be beneficial for …
Number of citations: 22 journals.plos.org
T Shigematsu, S Asada, Y Endo, T Kawata… - Plos one, 2022 - journals.plos.org
… 3 head-to-head comparison study of evocalcet and cinacalcet in … combined once-daily oral evocalcet and intravenous vitamin D … Evocalcet with concomitant vitamin D receptor activator …
Number of citations: 2 journals.plos.org
…, M Fukagawa, Evocalcet Study Group - Clinical drug …, 2018 - Springer
… single and multiple administration of evocalcet at doses up to … of evocalcet 12 mg. In healthy subjects, the tolerability and safety of evocalcet were observed for a single dose of evocalcet …
Number of citations: 15 link.springer.com
F Koiwa, S Tokunaga, S Asada, Y Endo… - Kidney International …, 2021 - Elsevier
… Evocalcet was approved in 2018 and is marketed in Japan only. Currently, there is … for evocalcet compared with cinacalcet; thus, it is critical to obtain more clinical evidence for evocalcet…
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.